3-((4-Aminocyclohexyl)methyl)-p-toluidine
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Overview
Description
3-((4-Aminocyclohexyl)methyl)-p-toluidine is an organic compound that features a cyclohexylamine group attached to a p-toluidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Aminocyclohexyl)methyl)-p-toluidine typically involves the reaction of p-toluidine with 4-aminocyclohexylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-((4-Aminocyclohexyl)methyl)-p-toluidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones.
Reduction: Amine derivatives.
Substitution: Various substituted amine products depending on the nucleophile used.
Scientific Research Applications
3-((4-Aminocyclohexyl)methyl)-p-toluidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-Aminocyclohexyl)methyl)-p-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): A related compound with similar structural features but different applications.
Bis(4-aminocyclohexyl)methane: Another structurally similar compound used in polymer production.
Uniqueness
3-((4-Aminocyclohexyl)methyl)-p-toluidine is unique due to its specific combination of a cyclohexylamine group and a p-toluidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
85586-59-0 |
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Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
3-[(4-aminocyclohexyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C14H22N2/c1-10-2-5-14(16)9-12(10)8-11-3-6-13(15)7-4-11/h2,5,9,11,13H,3-4,6-8,15-16H2,1H3 |
InChI Key |
PBSABHQUHBTWJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CC2CCC(CC2)N |
Origin of Product |
United States |
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